Flamprop-m-methyl

Vue d'ensemble

Description

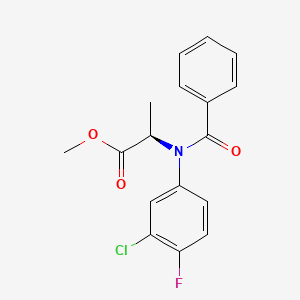

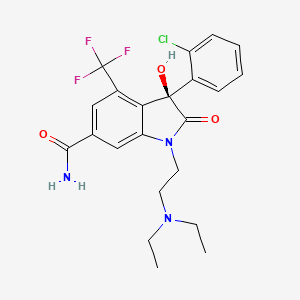

Flamprop-M-methyl, also known as methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate, is a derivative of flamprop-M . It is an herbicide that belongs to the arylaminopropionic acid class . The molecular formula of Flamprop-M-methyl is C17H15ClFNO3 .

Molecular Structure Analysis

The molecular structure of Flamprop-M-methyl consists of 17 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 335.76 .

Physical And Chemical Properties Analysis

Flamprop-M-methyl has a melting point of 85 °C and a predicted boiling point of 459.5±45.0 °C . The predicted density is 1.309±0.06 g/cm3 .

Applications De Recherche Scientifique

Herbicide Application

Flamprop-M-methyl was once used as a post-emergence herbicide for controlling wild oats and other grass weeds . It was particularly effective against pests such as Avena fatua and Alopercurus myosuroides .

Metabolite of Flamprop

Flamprop-M-methyl is also a metabolite of flamprop . This means it is produced during the metabolic breakdown of flamprop, which could have implications for how it is used and managed in agricultural settings.

Use in Wheat Cultivation

One of the specific applications of Flamprop-M-methyl was in wheat cultivation . It was used to control the growth of certain types of weeds that can interfere with the growth and yield of wheat crops.

Antimicrotubule Mechanism of Action

Research has shown that Flamprop-M-methyl has a unique antimicrotubule mechanism of action . It affects the orientation of spindle and phragmoblast microtubules, possibly by causing minus-end microtubule disassembly . This mechanism of action is different from other known microtubule disrupter herbicides .

Impact on Cell Division

Flamprop-M-methyl has been found to disrupt cell division activity in meristematic root tip cells . This could have potential applications in research related to cell biology and plant growth.

Potential for Further Research

Given its unique mechanism of action and the fact that it does not inhibit soybean tubulin polymerization to microtubules in vitro at 50 microM , Flamprop-M-methyl presents an interesting subject for further research. It could potentially be used to develop new herbicides or to study the effects of antimicrotubule agents on plant growth.

Mécanisme D'action

Target of Action

Flamprop-m-methyl primarily targets the microtubules in plant cells . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division.

Mode of Action

Flamprop-m-methyl interacts with its targets, the microtubules, by disturbing their orientation . This disturbance leads to defective spindle and phragmoblast structures, which are essential for cell division . The compound’s mode of action is similar to that of mitotic disrupter herbicides .

Biochemical Pathways

The primary biochemical pathway affected by Flamprop-m-methyl is the cell division process . The compound severely interferes with the orientation of spindle and phragmoblast microtubules, leading to defective structures. This interference hampers regular cell plate deposition in cytokinesis, a crucial step in cell division .

Pharmacokinetics

It’s known that when seedlings are root treated with 50 microm of flamprop-m-methyl, cell division activity in meristematic root tip cells ceases within 4 hours . This suggests that the compound is rapidly taken up by the plant and exerts its effects quickly.

Result of Action

The result of Flamprop-m-methyl’s action is the inhibition of cell division in the treated plants . This is due to the disruption of microtubule orientation, which leads to defective spindle and phragmoblast structures, ultimately affecting cell division .

Action Environment

It’s important to note that the compound is toxic and should be handled with care to avoid contact with skin, eyes, or ingestion . It should also be stored and transported with appropriate protective measures, away from fire and flammable materials .

Safety and Hazards

Flamprop-M-methyl is harmful if swallowed and toxic in contact with skin . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of ingestion or skin contact, immediate medical attention is advised .

Propriétés

IUPAC Name |

methyl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNIGDFIUWJJEV-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058445 | |

| Record name | Flamprop-M-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flamprop-m-methyl | |

CAS RN |

63729-98-6 | |

| Record name | Flamprop M-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63729-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flamprop-M-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063729986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flamprop-M-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAMPROP-M-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP45R5QW9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Flamprop-M-Methyl exert its herbicidal effect?

A1: Flamprop-M-Methyl is classified as a mitotic disrupter herbicide [, , ]. Unlike other herbicides in this class, it disrupts plant cell division through a unique mechanism. While it does not inhibit tubulin polymerization in vitro, as observed with other mitotic disrupters [], it significantly affects the orientation and organization of spindle and phragmoplast microtubules within the plant cell []. This disruption is thought to occur through the enhancement of minus-end microtubule disassembly [], leading to defective spindle and phragmoplast structures, ultimately halting cell division [].

Q2: Are there any known cases of resistance to Flamprop-M-Methyl in weeds?

A2: While Flamprop-M-Methyl was initially considered a low-risk herbicide in terms of resistance development due to its unique mode of action, a wild oat (Avena ludoviciana) population resistant to the herbicide was identified in Australia in 2001 []. This population, with no prior exposure to Flamprop-M-Methyl, showed greater than 80% survival at the recommended application rate [], highlighting the potential for resistance development even with herbicides considered low-risk.

Q3: Which pasture grasses exhibit tolerance to Flamprop-M-Methyl?

A3: Research indicates that established seedlings of phalaris (Phalaris aquatica), cocksfoot (Dactylis glomerata), perennial ryegrass (Lolium perenne), and tall fescue (Festuca arundinacea) demonstrate some tolerance to Flamprop-M-Methyl [, ]. While these species might experience initial phytotoxicity and yield reduction, they are expected to recover [, ]. Notably, wallaby grass (Austrodanthonia richardsonii) exhibits a higher level of tolerance to Flamprop-M-Methyl compared to other grass species tested [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241633.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)

![(2R,3R,4R)-4-hydroxy-2-[(Z)-8-hydroxy-7-oxooct-2-enyl]-3-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1241639.png)

![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)

![{(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-methyl-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1241643.png)

![(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione](/img/structure/B1241647.png)

![3-methylbutyl N-[2-[4-[(6-benzamido-7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylcarbamate](/img/structure/B1241655.png)

![5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B1241657.png)